bis(2-methylphenyl) terephthalate
Description
Bis(2-methylphenyl) terephthalate is a diester derived from terephthalic acid and 2-methylphenol. These analogs share the terephthalate backbone but differ in ester substituents, which critically influence their physical properties, synthesis routes, and industrial applications.
Properties
IUPAC Name |
bis(2-methylphenyl) benzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O4/c1-15-7-3-5-9-19(15)25-21(23)17-11-13-18(14-12-17)22(24)26-20-10-6-4-8-16(20)2/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCSTCVUPHAXQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(=O)C2=CC=C(C=C2)C(=O)OC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Data Tables
Table 1: Key Properties of Terephthalate Esters
Research Findings
- DEHT: Demonstrated antifungal activity against Cryptococcus neoformans when isolated from Capparis spinosa .
- BHET : Critical for PET recycling, with studies highlighting its efficient recrystallization and reuse in polymer synthesis . Thermodynamic data (e.g., enthalpy, viscosity) for BHET are well-documented for industrial scaling .
Notes
The comparisons above focus on structurally related compounds with available data.
BHET, while non-toxic, requires purification to remove oligomers during recycling .
Future Directions : Research on terephthalate esters should explore substituent effects on biodegradability and industrial performance.
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